



Application Notes and Protocols: TAS-205 Phase 1 Clinical Trial

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the design and methodology of the Phase 1 clinical trial for TAS-205, a selective hematopoietic prostaglandin D synthase (HPGDS) inhibitor investigated for the treatment of Duchenne muscular dystrophy (DMD).

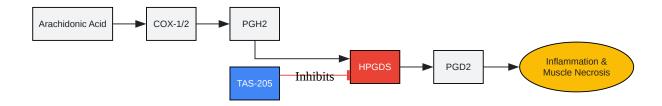
Introduction

TAS-205 (pizuglanstat) is an investigational drug designed to selectively inhibit hematopoietic prostaglandin D synthase (HPGDS), an enzyme responsible for the production of prostaglandin D2 (PGD2).[1] In Duchenne muscular dystrophy, PGD2 is implicated in the inflammatory processes and muscle necrosis that are characteristic of the disease.[2][3] By inhibiting HPGDS, TAS-205 aims to reduce inflammation and slow the progression of muscle deterioration in individuals with DMD.[1] Preclinical studies in mouse models of DMD demonstrated that TAS-205 could lessen muscle damage and improve locomotor activity.[3]

The Phase 1 clinical trial (NCT02246478) was a crucial first step in evaluating the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TAS-205 in patients with DMD.[1][4] The study was conducted in Japan and enrolled male patients with a confirmed diagnosis of DMD.[1][4]

Signaling Pathway of TAS-205





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Mechanism of action for TAS-205.

Clinical Trial Design and Methodology

The Phase 1 study was a double-blind, randomized, placebo-controlled trial designed to assess the safety and pharmacological profile of single and repeated oral doses of TAS-205.[4]

Patient Population

A total of 21 male Japanese patients with a genetically confirmed diagnosis of Duchenne muscular dystrophy were enrolled in the study.[1][4]

Table 1: Patient Inclusion and Exclusion Criteria[4][5]



Inclusion Criteria	Exclusion Criteria
Male, aged 5 to 15 years	History of drug allergy
Body weight between 15 kg and 75 kg	Forced vital capacity (FVC) < 50% of predicted value
Confirmed diagnosis of DMD	Left ventricular ejection fraction (LVEF) < 50% or fractional shortening (FS) < 25%
Able to take oral tablets	Ongoing immunosuppressive therapy (other than corticosteroids)
If on oral glucocorticosteroids, stable dosage	Severe hepatic or renal disease
Confirmed urinary PGD2 metabolite levels above a specified threshold	Systemic allergic or chronic inflammatory diseases
	Use of other investigational agents within 90 days

Study Design and Dosing

The study consisted of two parts: a single-dose period and a 7-day repeated-dose period.[4] Patients were randomized to receive either TAS-205 or a placebo.[4] In each dosing step, there were 5 patients in the TAS-205 group and 2 in the placebo group.[4]

Table 2: Dosing Regimen[4]



Period	Group	Dose Level	Number of Patients (TAS- 205)	Number of Patients (Placebo)
Single Dose	Step 1	1.67-3.33 mg/kg	5	2
Step 2	3.33–6.67 mg/kg	5	2	
Step 3	6.67–13.33 mg/kg	5	2	_
Repeated Dose (7 days, twice daily)	Step A	1.67–3.33 mg/kg	5	2
Step B	3.33–6.67 mg/kg	5	2	
Step C	6.67–13.33 mg/kg	5	2	_

TAS-205 was administered as an oral tablet.[4]

Experimental Protocols Safety and Tolerability Assessment

The primary objective of the Phase 1 trial was to evaluate the safety and tolerability of TAS-205. This was achieved through continuous monitoring and recording of adverse events (AEs), as well as regular clinical assessments.

Protocol:

- Adverse Event Monitoring: All adverse events, regardless of severity or perceived relationship to the study drug, were recorded from the time of informed consent until the end of the follow-up period. AEs were graded for severity and assessed for their potential relationship to TAS-205.
- Clinical Laboratory Tests: Blood and urine samples were collected at specified time points to monitor hematology, blood chemistry, and urinalysis parameters.



- Vital Signs: Blood pressure, heart rate, respiratory rate, and body temperature were measured at regular intervals.
- Electrocardiograms (ECGs): 12-lead ECGs were performed to monitor cardiac function.
- Physical Examinations: Comprehensive physical examinations were conducted at screening and at the end of the study.

Pharmacokinetic Analysis

Pharmacokinetic parameters were assessed to understand the absorption, distribution, metabolism, and excretion of TAS-205.

Protocol:

- Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration.
- Plasma Concentration Analysis: The concentration of TAS-205 in plasma was determined using a validated analytical method.
- Pharmacokinetic Parameter Calculation: The following PK parameters were calculated using non-compartmental analysis:[4]
 - Cmax: Maximum plasma concentration.
 - Tmax: Time to reach Cmax.
 - AUC (Area Under the Curve): A measure of total drug exposure over time.
 - t1/2: Elimination half-life.

Pharmacodynamic Analysis

The pharmacodynamic effects of TAS-205 were evaluated by measuring the levels of a major urinary metabolite of PGD2, tetranor-prostaglandin D metabolite (t-PGDM).[4]

Protocol for Urinary Metabolite Analysis (General Workflow):[6][7]



- Urine Collection: Urine samples were collected from patients at specified intervals.
- Sample Preparation:
 - Urine samples are thawed and centrifuged to remove particulate matter.
 - An internal standard (e.g., a deuterated version of the metabolite) is added to a known volume of urine.
- Solid Phase Extraction (SPE):
 - An SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water.
 [6]
 - The urine sample is loaded onto the cartridge.
 - The cartridge is washed to remove interfering substances.
 - The prostaglandin metabolites are eluted with an organic solvent.[6]
- LC-MS/MS Analysis:
 - The eluate is dried and reconstituted in the mobile phase.
 - The sample is injected into a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system for separation and quantification.[6][7]
- Data Analysis:
 - The concentration of the metabolite is calculated based on the peak area ratio relative to the internal standard.[6]
 - Results are normalized to urinary creatinine concentration to account for variations in urine dilution.[6][7]

Results Safety and Tolerability



TAS-205 was found to be safe and well-tolerated in patients with DMD.[4] No clinically significant adverse events were reported after either single or repeated administration.[4][8] While adverse events were noted, they were generally mild and not considered to be directly related to the study drug.[7]

Pharmacokinetics

The pharmacokinetics of TAS-205 were found to be linear across the dose range studied (1.67–13.33 mg/kg).[4][8] Following repeated administration, the plasma concentration of TAS-205 reached a steady state by day 4.[4][8]

Table 3: Summary of Pharmacokinetic Findings

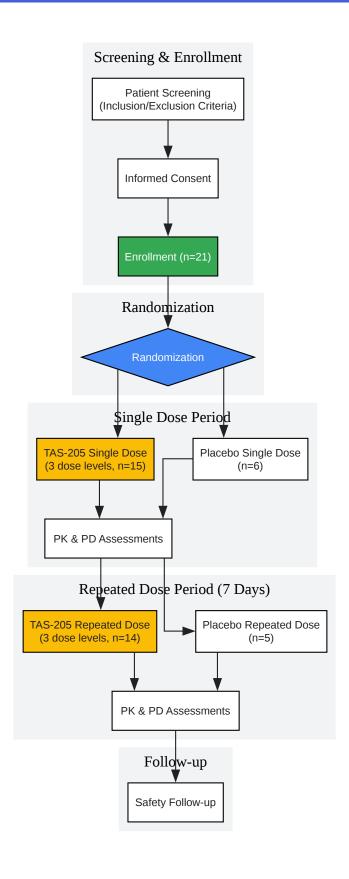
Parameter	Finding
Linearity	Linear pharmacokinetics observed in the 1.67–13.33 mg/kg dose range.[4][8]
Steady State	Reached by Day 4 of repeated dosing.[4][8]

Pharmacodynamics

TAS-205 demonstrated a dose-dependent decrease in the urinary excretion of the PGD2 metabolite, t-PGDM.[4][8] Importantly, TAS-205 did not affect the urinary excretion of the primary metabolite of prostaglandin E2, indicating its selectivity.[4][8]

Clinical Trial Workflow





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Workflow of the TAS-205 Phase 1 clinical trial.



Conclusion

The Phase 1 clinical trial of TAS-205 established a favorable safety, tolerability, and pharmacokinetic profile for the drug in patients with Duchenne muscular dystrophy.[4] The pharmacodynamic data confirmed the mechanism of action, showing a dose-dependent and selective inhibition of the PGD2 pathway.[4] These promising results supported the further clinical development of TAS-205 in subsequent Phase 2 and 3 trials.[3][9]

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References

- 1. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. musculardystrophynews.com [musculardystrophynews.com]
- 4. A phase I study of TAS-205 in patients with Duchenne muscular dystrophy PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. benchchem.com [benchchem.com]
- 7. Prostaglandin D2 metabolite in urine is an index of food allergy PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fiercebiotech.com [fiercebiotech.com]
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